D-Amino Acid Proteolytic Resistance
Peptides synthesized with Fmoc-D-Tyr(3-NO2)-OH incorporate a D-amino acid residue, which confers a high degree of resistance to degradation by endogenous proteases. This is a well-established class-level property of peptides containing D-enantiomers. While direct quantitative comparison for this specific compound is unavailable, the underlying principle is that proteases are generally stereospecific for L-amino acid sequences. This distinction is a primary driver for incorporating D-amino acids in peptide-based drug candidates .
| Evidence Dimension | Proteolytic stability |
|---|---|
| Target Compound Data | Inferred to be significantly higher than the L-tyrosine analog. |
| Comparator Or Baseline | Peptide containing Fmoc-Tyr(3-NO2)-OH (L-enantiomer) |
| Quantified Difference | The Vmax of D-tyrosine with tyrosyl-tRNA synthetase is considerably lower than that of L-tyrosine, despite similar binding affinity (Km) [1]. D-tyrosine was not a substrate for oxygenation by human tyrosinase [2]. |
| Conditions | Inferred property based on general peptide biochemistry and class-level behavior of D-amino acids in peptide backbones. |
Why This Matters
For procurement decisions in peptide drug development, this property is critical for achieving adequate in vivo half-life and bioavailability.
- [1] Calendar, R., & Berg, P. (1966). d-Tyrosyl RNA: Formation, hydrolysis and utilization for protein synthesis. Journal of Molecular Biology, 20(1), 81–96. View Source
- [2] Spencer, J. D., & Schallreuter, K. U. (2009). Enzymatic and non-enzymatic oxygenation of tyrosine. Archives of Dermatological Research, 301(4), 281–287. View Source
